Methyl 4-chloro-2-fluoro-3-methoxybenzoate
Description
Methyl 4-chloro-2-fluoro-3-methoxybenzoate is a halogenated aromatic ester with the molecular formula C₉H₇ClFO₃ (inferred from structural analogs in ). It features a benzene ring substituted with chlorine (4-position), fluorine (2-position), and methoxy (3-position) groups, with a methyl ester at the carboxylate position. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, though its commercial availability is listed as "discontinued" by CymitQuimica . Its structural complexity arises from the combination of electron-withdrawing (Cl, F) and electron-donating (methoxy) groups, which influence its reactivity and physical properties.
Properties
IUPAC Name |
methyl 4-chloro-2-fluoro-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-13-8-6(10)4-3-5(7(8)11)9(12)14-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNSYVLTKSMDLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-fluoro-3-methoxybenzoate typically involves the esterification of 4-chloro-2-fluoro-3-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: 4-chloro-2-fluoro-3-methoxybenzoic acid.
Reduction: 4-chloro-2-fluoro-3-methoxybenzyl alcohol.
Scientific Research Applications
Methyl 4-chloro-2-fluoro-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-fluoro-3-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups such as chlorine and fluorine can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
The following analysis compares Methyl 4-chloro-2-fluoro-3-methoxybenzoate with structurally related benzoate esters and derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Key Observations :
- Electron Effects : The 3-methoxy group in the target compound introduces electron-donating resonance effects, contrasting with electron-withdrawing groups (Cl, F). This increases polarity and may enhance solubility in polar solvents compared to analogs like Methyl 4-chloro-2-fluorobenzoate .
- Acid/Base Behavior: Hydrolysis of the ester yields a carboxylic acid derivative (e.g., 4-chloro-2-fluoro-3-methoxybenzoic acid), which would exhibit lower pKa than non-methoxy analogs due to electron donation from the methoxy group .
Physicochemical Properties
Limited direct data exists for this compound, but inferences can be drawn from analogs:
- Boiling/Melting Points : Increased molecular weight and polarity from multiple substituents likely elevate melting points compared to simpler esters (e.g., Methyl 4-fluorobenzoate, mp ~34°C ).
- Solubility: The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) relative to non-polar analogs.
- Stability : Halogenated aromatic esters are generally stable under ambient conditions but may degrade under strong acidic/basic conditions or UV exposure .
Commercial and Research Status
- Analogs like metsulfuron methyl ester () are commercially viable pesticides, highlighting the impact of substituents on application scope.
Biological Activity
Methyl 4-chloro-2-fluoro-3-methoxybenzoate (MCF-MB) is an organic compound characterized by its unique aromatic structure, which includes a methoxy group (-OCH₃), a chloro group (-Cl), and a fluoro group (-F). Its molecular formula is C₉H₈ClF O₂, with a molecular weight of approximately 218.61 g/mol. This compound has garnered interest in pharmacological and agrochemical research due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.
Chemical Structure and Properties
The presence of halogenated groups (chloro and fluoro) in MCF-MB enhances its chemical stability and reactivity, making it an attractive candidate for various biological applications. The compound's structure allows for interactions with biological targets, including enzymes and receptors, which can modulate their activity.
Table 1: Structural Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClF O₂ |
| Molecular Weight | 218.61 g/mol |
| Functional Groups | Methoxy, Chloro, Fluoro |
| Chemical Class | Aromatic Ester |
Antimicrobial Properties
Research indicates that MCF-MB exhibits significant antimicrobial activity against various pathogens. Preliminary studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's structural features may enhance its ability to penetrate bacterial cell walls and interact with essential cellular components.
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of MCF-MB reported the following minimum inhibitory concentrations (MICs) against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that MCF-MB has comparable efficacy to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.
Anti-inflammatory Activity
In addition to its antimicrobial properties, MCF-MB has been investigated for its anti-inflammatory effects. The presence of the methoxy group is believed to play a crucial role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines.
The exact mechanism of action for MCF-MB remains largely unexplored; however, it is hypothesized that the compound interacts with specific enzymes or receptors involved in microbial metabolism or inflammatory responses. This interaction may lead to the inhibition of key biochemical pathways essential for pathogen survival or inflammation.
Research Findings
Recent studies have focused on synthesizing derivatives of MCF-MB to enhance its biological activity. These derivatives are designed to optimize interactions with biological targets while minimizing potential side effects.
Table 2: Comparison of Derivatives and Their Activities
| Compound | Activity Type | Observed Effect |
|---|---|---|
| This compound | Antimicrobial | Moderate activity against S. aureus and E. coli |
| Derivative A | Antimicrobial | Enhanced activity against P. aeruginosa |
| Derivative B | Anti-inflammatory | Significant reduction in cytokine levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
